molecular formula C21H27N3O6S B4124979 N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide

N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide

Cat. No.: B4124979
M. Wt: 449.5 g/mol
InChI Key: PBAKRLQCXWIGGS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Methoxyethyl Group: This step may involve the alkylation of an amine with 2-methoxyethyl chloride.

    Formation of the Alanyl Derivative: This can be done by coupling the benzamide with an alanyl derivative using peptide coupling reagents.

    Introduction of the Methoxyphenyl and Methylsulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and sulfonyl groups may play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • N-(2-methoxyethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)valyl]amino}benzamide

Uniqueness

N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the alanyl group, in particular, may influence its interaction with biological targets.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-15(24(31(4,27)28)16-9-11-17(30-3)12-10-16)20(25)23-19-8-6-5-7-18(19)21(26)22-13-14-29-2/h5-12,15H,13-14H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAKRLQCXWIGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCCOC)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide
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N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide
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N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide
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N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide
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N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide
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N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide

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